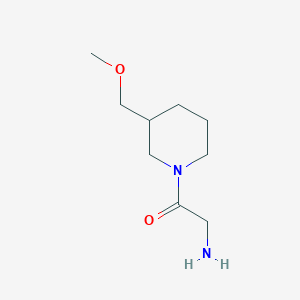

2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone

説明

2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone is a piperidine-derived compound featuring a methoxymethyl substituent at the 3-position of the piperidine ring and a 2-amino-ethanone backbone.

特性

IUPAC Name |

2-amino-1-[3-(methoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTKOAXBSODCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methoxymethyl group and the amino group. Common synthetic routes may include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Methoxymethyl Group: This step often involves the use of methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group onto the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that compounds featuring piperidine moieties, such as 2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, may exhibit antidepressant and anxiolytic effects. The piperidine ring is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation . Studies have shown that derivatives of piperidine can act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters .

Case Study: Piperidine Derivatives

In a study examining the structure-activity relationship (SAR) of piperidine derivatives, researchers synthesized several compounds based on the piperidine framework. Among these, certain derivatives demonstrated significant inhibition of MAO-A and MAO-B activities, suggesting potential use in treating depression and anxiety disorders .

Neuropharmacology

Potential Neuroprotective Effects

The compound's structural features suggest possible neuroprotective effects against neurodegenerative diseases. Research into similar piperidine compounds has indicated their ability to inhibit oxidative stress pathways and reduce neuroinflammation, which are critical factors in conditions like Alzheimer's disease .

Case Study: Neuroprotective Mechanisms

A study focused on the neuroprotective properties of piperine derivatives found that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures. The findings suggest that modifications to the piperidine structure could enhance neuroprotective efficacy, making this compound a candidate for further exploration in neuropharmacology .

Organic Synthesis

Versatile Synthetic Intermediate

In organic chemistry, this compound can serve as a versatile intermediate for synthesizing various biologically active compounds. Its functional groups allow for further derivatization through reactions such as alkylation, acylation, or coupling reactions, facilitating the development of novel pharmacophores .

Table: Synthetic Applications of this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Alkylation | Reaction with alkyl halides | Alkylated piperidine derivatives |

| Acylation | Reaction with acyl chlorides | Amides |

| Coupling | Coupling with aryl halides using palladium catalysis | Aryl-substituted products |

作用機序

The mechanism of action of 2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine and Piperazine Derivatives

a. 2-Amino-1-(4-Benzyl-Piperazin-1-yl)-Ethanone Dihydrochloride

- Structure : A piperazine ring substituted with a benzyl group at the 4-position.

- Key Differences : The benzyl group introduces aromatic bulk, likely increasing steric hindrance compared to the methoxymethyl group in the target compound. The dihydrochloride salt enhances solubility (CAS: 361979-30-8) .

- Applications : Piperazine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

b. 2-Amino-1-[(S)-3-(Cyclopropylmethylamino)-Piperidin-1-yl]-Ethanone

- Structure: A cyclopropylmethylamino substituent at the 3-position of the piperidine ring.

- Key Differences : The cyclopropyl group adds rigidity and lipophilicity, which may improve metabolic stability but reduce solubility (CAS: 1354007-42-3) .

c. 1-[3-(2-Amino-Ethoxymethyl)-Piperidin-1-yl]-Ethanone

- Structure : An ethoxymethyl chain linked to the piperidine ring.

Imidazolopiperazine Antimalarials

Several imidazo[1,2-a]pyrazine derivatives share the 2-amino-ethanone motif but incorporate fused heterocyclic systems:

- Compound 1a: Features a benzo[d][1,3]dioxol-5-ylamino substituent.

- Compound 31 : Contains 4-chloro-3-fluorophenyl and 4-fluorophenyl groups.

- Key Differences : These compounds exhibit enhanced antimalarial activity due to electron-withdrawing substituents (e.g., Cl, F), which improve target binding to parasite enzymes. The target compound’s methoxymethyl group may offer reduced potency but better tolerability .

Aromatic and Azetidine Derivatives

a. 2-Amino-1-(4-Bromo-2,5-Dimethoxyphenyl)-Ethanone (bk-2C-B)

- Structure : A phenethylamine-like aromatic system.

- Key Differences : The bromo-dimethoxyphenyl group confers psychoactive properties, acting as a serotonin receptor agonist. This contrasts with the target compound’s heterocyclic focus .

b. 2-Amino-1-(Azetidin-1-yl)-Ethanone Hydrochloride

- Structure : A smaller azetidine ring (4-membered vs. 6-membered piperidine).

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Bioactivity : The methoxymethyl group in the target compound may balance lipophilicity and solubility, making it suitable for oral bioavailability studies. However, antimalarial imidazolopiperazines with halogenated aryl groups show superior efficacy .

- Drug Design : Substituents on the piperidine/piperazine ring critically influence target selectivity. For example, benzyl groups enhance CNS penetration, while fluorine atoms improve enzymatic inhibition .

- Safety : Hydrochloride salts (e.g., in azetidine derivatives) improve solubility but may require rigorous toxicity profiling .

生物活性

2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 196.26 g/mol. Its structure includes a piperidine ring, which is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various enzymes and receptors. It may act as an enzyme inhibitor or a receptor modulator , influencing neurotransmitter levels and other physiological processes. Notably, it has been suggested that the compound may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, potentially leading to increased synaptic transmission.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, molecular docking studies have shown promising interactions with bacterial targets, suggesting potential applications in treating infections .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8.0 | Moderate antibacterial activity |

| Gentamicin | 4.0 | Standard antibacterial activity |

Neuropharmacological Effects

The compound's structure allows it to interact with neurotransmitter systems. In particular, studies have highlighted its potential as a dopamine receptor modulator , which could have implications for treating disorders such as schizophrenia or Parkinson's disease .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase. The results indicated an IC value of approximately 15 µM, demonstrating significant inhibition compared to control compounds.

Research on Antimicrobial Properties

In a comparative study of various piperidine derivatives, this compound was evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed moderate activity with a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL .

Q & A

Q. What synthetic strategies are effective for preparing 2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone, and how can reaction conditions be optimized?

A multi-step synthesis involving condensation of 3-methoxymethyl-piperidine with a protected amino-ketone precursor is recommended. For analogous compounds (e.g., 2-Amino-1-(piperidin-1-yl)ethanone), yields up to 80% were achieved using ethanol as a solvent, piperidine as a catalyst, and maintaining temperatures at 0–5°C to minimize side reactions . Optimization includes strict stoichiometric control, anhydrous conditions, and inert atmospheres. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is critical. For example, in structurally similar compounds like 2-Amino-N,N-diethylacetamide, ¹H NMR signals for methoxymethyl groups appear as triplets (δ 3.2–3.5 ppm), while piperidine ring protons resolve as multiplet clusters (δ 1.4–2.8 ppm) . Coupling ¹H-¹³C HMBC can confirm connectivity between the methoxymethyl oxygen and adjacent carbons. Mass spectrometry (HRMS) with electrospray ionization (ESI+) provides accurate molecular weight validation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific toxicological data are limited, analogous piperidine derivatives require precautions against inhalation and dermal exposure. Use fume hoods, nitrile gloves, and PPE. Precautionary codes P261 (avoid breathing dust) and P262 (prevent skin contact) from GHS/CLP guidelines apply . Store in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction pathways be tailored to introduce functional group diversity at the methoxymethyl or piperidine positions?

Strategic substitution requires protecting group chemistry. For example, the methoxymethyl group can be deprotected using BCl₃ in dichloromethane (–78°C, 2 h) to expose hydroxyl groups for further functionalization . Piperidine ring modifications (e.g., fluorination at the 3-position) involve SNAr reactions with Selectfluor® in acetonitrile (60°C, 12 h), as demonstrated for 3-(1,1-difluoroethyl)piperidine derivatives . Monitor regioselectivity via LC-MS to avoid byproducts.

Q. What analytical approaches resolve discrepancies in NMR data caused by conformational flexibility or impurities?

Dynamic NMR (DNMR) or variable-temperature studies can identify rotational barriers in methoxymethyl groups. For example, coalescence temperatures near –40°C in DMSO-d₆ reveal restricted rotation, splitting singlets into doublets . 2D NOESY confirms spatial proximity between piperidine protons and the methoxymethyl moiety, addressing assignment ambiguities . Cross-validation with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) refines chemical shift predictions .

Q. How do structural modifications impact the compound’s stability under physiological conditions?

Stability assays in PBS (pH 7.4, 37°C) over 24 hours, monitored via HPLC-UV, reveal hydrolysis susceptibility at the ethanone-piperidine bond. Introducing electron-withdrawing groups (e.g., trifluoromethyl at the piperidine 4-position) increases stability (t₁/₂ > 8 h) by reducing nucleophilic attack . Accelerated degradation studies (0.1 M HCl, 40°C) combined with QSAR modeling predict metabolic liabilities .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Implement process analytical technology (PAT) tools like inline FTIR to monitor intermediate formation in real time. For the aminoketone precursor, maintain reaction pH at 8.5–9.0 using automated titrators to ensure consistent amination . Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (temperature, catalyst loading) that minimize variability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

Solubility discrepancies arise from polymorphic forms. For example, the hydrochloride salt (CAS 3883-94-1) shows higher aqueous solubility (≥50 mg/mL) than the free base (<5 mg/mL in water) . Use powder X-ray diffraction (PXRD) to identify crystalline phases and differential scanning calorimetry (DSC) to detect amorphous content. Solvent screening via Hansen solubility parameters (HSPiP software) guides solvent selection for recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。